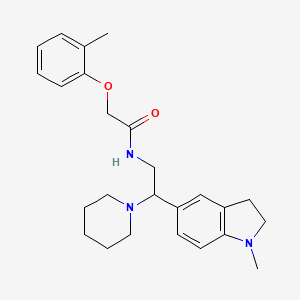

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O2/c1-19-8-4-5-9-24(19)30-18-25(29)26-17-23(28-13-6-3-7-14-28)20-10-11-22-21(16-20)12-15-27(22)2/h4-5,8-11,16,23H,3,6-7,12-15,17-18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDBZRDPLLKMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound notable for its unique structural features, which include an indoline moiety, a piperidine ring, and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The compound's structure can be described as follows:

- Indoline Moiety : Known for various biological activities, the indoline structure contributes significantly to the compound's pharmacological properties.

- Piperidine Ring : This structural component enhances the compound's ability to interact with biological targets.

- Acetamide Group : The presence of the acetamide functional group may influence solubility and biological interactions.

Biological Activity

Research indicates that compounds with similar structures exhibit significant interactions with various biological targets. The following sections summarize key findings related to the biological activity of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide.

Anticancer Activity

Studies have suggested that indole derivatives possess anticancer properties. For instance:

- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Case Studies : Research on similar compounds has shown promising results in inhibiting tumor growth in various cancer models.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Compounds with indoline structures have been reported to reduce levels of cytokines such as TNF-alpha and IL-6.

- Animal Models : In vivo studies have demonstrated a reduction in inflammation markers following treatment with related compounds.

Antimicrobial Properties

The antimicrobial activity of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is another area of interest:

- Broad-spectrum Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide | Indoline + Piperidine + Benzamide | Anticancer, Anti-inflammatory |

| N1-Ethyl-N2-(2-(1-methylindolin-5-yl)-2-piperidin-1-ylethe | Indoline + Piperidine + Isoxazole | Potential novel interactions |

| 4-Piperidinyl-N-benzoylacetamide | Piperidine + Acetamide | Analgesic effects |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles is essential for evaluating the therapeutic potential of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide:

Absorption and Distribution

Research indicates favorable absorption characteristics, suggesting potential effectiveness when administered orally.

Toxicity Studies

Preliminary studies have assessed the toxicity profile, indicating low acute toxicity levels in animal models. Further investigations are needed to fully understand long-term effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide can be compared to related acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound exhibits greater complexity than simpler analogs like N-(p-tolyl)acetamide, which lacks heterocyclic components . Its indoline and piperidine groups may enhance receptor selectivity compared to adamantane-based derivatives .

Substituent Effects :

- The o-tolyloxy group in the target compound confers moderate lipophilicity compared to the p-nitrophenyl group in Compound 1.7 (), which may reduce cellular permeability due to polarity .

- Replacing 1-methylindoline with 1-ethylindoline (as in ) could alter metabolic stability, as ethyl groups are more resistant to oxidative degradation .

Synthetic Routes: The target compound requires multi-step synthesis (e.g., indole functionalization, oxalyl chloride coupling) , whereas simpler analogs like N-(p-tolyl)acetamide are synthesized in a single step .

Pharmacological Implications :

- The piperidine moiety in the target compound may enhance binding to serotonin or dopamine receptors, similar to piperazine-containing analogs in .

- The o-tolyloxy group’s steric effects could reduce off-target interactions compared to methoxyphenoxy derivatives (), which have bulkier substituents .

Research Findings and Data

Table 2: Pharmacokinetic and Bioactivity Data

Critical Analysis :

Q & A

Q. What synthetic routes are recommended for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the indoline-piperidine core followed by coupling with the o-tolyloxyacetamide moiety. Key steps include:

- Nucleophilic substitution to introduce the piperidine group .

- Amide bond formation using activated esters or coupling reagents (e.g., EDC/HOBt) . Optimization involves adjusting temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., palladium for cross-coupling reactions). Purity is monitored via HPLC, with yields improved by recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methylindolin vs. piperidine signals) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D geometry, critical for understanding steric effects and binding interactions .

Q. What initial biological screening assays are appropriate for this compound?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate anticancer potential .

- Enzyme inhibition assays (e.g., lipoxygenase or kinase targets) to assess mechanistic activity .

- Antimicrobial disk diffusion tests for preliminary antibacterial/fungal activity .

Advanced Research Questions

Q. How can discrepancies in biological activity data between assays be resolved?

Contradictions often arise from assay specificity (e.g., off-target effects in cell-based vs. enzyme assays) or physicochemical factors (e.g., solubility in buffer vs. media). Strategies include:

- Dose-response validation across multiple assays .

- Solubility enhancement using co-solvents (DMSO/PEG mixtures) .

- Metabolic stability testing (e.g., liver microsome assays) to rule out rapid degradation .

Q. What strategies improve the solubility and stability of this compound in aqueous media?

- Structural modification : Introduce hydrophilic groups (e.g., -OH, -COOH) on the o-tolyloxy moiety .

- Formulation : Use cyclodextrin-based encapsulation or nanoemulsions .

- pH adjustment : Buffered solutions at pH 6.5–7.4 to minimize precipitation .

Q. How should target interaction studies be designed to elucidate mechanisms of action?

- Molecular docking : Prioritize targets like PI3K or EGFR kinases based on structural homology with indoline-containing inhibitors .

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for validated targets .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. How can structure-activity relationship (SAR) studies be structured to optimize potency?

Focus on modifying:

- Indoline substituents : Compare 1-methyl vs. 1-ethyl groups for steric effects .

- Piperidine modifications : Replace with morpholine or azepane to alter lipophilicity .

- Acetamide linkers : Test thioacetamide or sulfonamide variants for rigidity .

| Analog Structure | Key Modification | Biological Activity |

|---|---|---|

| N-(2-methyl-5-thiazolopyridinyl) | Thiazole ring | Enhanced anticancer |

| N-(4-fluorophenyl) | Fluorine substitution | Improved solubility |

Q. What computational methods validate experimental data for this compound?

- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites .

- Molecular Dynamics (MD) Simulations : Models binding stability in protein pockets .

- QSAR Models : Correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can yield and purity be optimized in scaled-up synthesis?

- Flow chemistry : Continuous processing reduces side reactions .

- Catalyst recycling : Use immobilized palladium catalysts for cross-coupling steps .

- In-line analytics : PAT (Process Analytical Technology) monitors reaction progress in real-time .

Q. How is target engagement validated in cellular models?

- CRISPR-Cas9 knockouts : Confirm activity loss in target-deficient cells .

- Fluorescent probes : Competitive binding assays using BODIPY-labeled analogs .

- Transcriptomic profiling : RNA-seq to identify downstream pathways affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.